molecular formula C13H8F4N2O2 B6393744 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% CAS No. 1262008-71-8

2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%

Cat. No. B6393744
CAS RN: 1262008-71-8
M. Wt: 300.21 g/mol
InChI Key: DXNBUHGXYKXEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid (2A5FTI) is an organic compound that is widely used in laboratory experiments and scientific research. It is a derivative of isonicotinic acid (INH), a common compound found in many drugs used to treat tuberculosis. 2A5FTI has been used in research to investigate its mechanism of action and biochemical and physiological effects. It has also been used to study the advantages and limitations of laboratory experiments. In

Scientific Research Applications

2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. It has been used in studies of drug-receptor interactions, enzyme inhibition, and the effects of drugs on the central nervous system. It has also been used to study drug metabolism, pharmacokinetics, and drug delivery systems.

Mechanism of Action

2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% acts as an antagonist of the nicotinic acetylcholine receptor. It binds to the receptor and blocks the binding of acetylcholine, a neurotransmitter. This prevents the receptor from being activated and reduces the excitatory effects of acetylcholine on the nervous system.
Biochemical and Physiological Effects
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. It has also been shown to reduce the release of neurotransmitters, such as dopamine and serotonin, and to reduce the excitability of neurons. In addition, 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has been shown to reduce inflammation and to have anti-tumor effects.

Advantages and Limitations for Lab Experiments

2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and store. It is also a potent inhibitor of the nicotinic acetylcholine receptor and has been shown to have a variety of biochemical and physiological effects. However, it is not always suitable for all experiments due to its low solubility in water and its tendency to form aggregates.

Future Directions

There are several potential future directions for research into 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%. It could be used to investigate the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. It could also be used in studies of drug-receptor interactions and enzyme inhibition. In addition, 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% could be used to investigate its effects on cancer cells and its potential as an anti-tumor agent. Finally, it could be used to study the effects of drugs on the immune system and inflammation.

Synthesis Methods

2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% can be synthesized in several ways. The most common method is to react INH with 2-fluoro-3-trifluoromethylphenyl isocyanate in the presence of a base catalyst. This reaction produces the desired 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% compound. Other methods of synthesis include the reaction of INH with other isocyanates such as 5-chloro-2-fluoro-3-trifluoromethylphenyl isocyanate, or the reaction of INH with a mixture of isocyanates.

properties

IUPAC Name

2-amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O2/c14-11-6(2-1-3-9(11)13(15,16)17)8-5-19-10(18)4-7(8)12(20)21/h1-5H,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNBUHGXYKXEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688258
Record name 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262008-71-8
Record name 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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